Methanone, [4-(dimethylamino)phenyl](3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-
Description
Methanone, 4-(dimethylamino)phenyl- is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with an iodine atom at position 3 and a 4-(dimethylamino)phenyl ketone group at position 3. The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to indoles and purines, enabling interactions with diverse biological targets . The iodine substitution enhances electrophilic reactivity, making it a key intermediate in cross-coupling reactions for drug discovery . The 4-(dimethylamino)phenyl group contributes to solubility and π-π stacking interactions, as seen in kinase inhibitors .
Properties
Molecular Formula |
C16H14IN3O |
|---|---|
Molecular Weight |
391.21 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone |
InChI |
InChI=1S/C16H14IN3O/c1-20(2)12-5-3-10(4-6-12)15(21)11-7-13-14(17)9-19-16(13)18-8-11/h3-9H,1-2H3,(H,18,19) |
InChI Key |
DGTUWNOYOCTATR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC3=C(NC=C3I)N=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches
- Knorr-type synthesis : Cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds (e.g., diketones) under acidic conditions.
- Palladium-mediated cyclization : Intramolecular C–N coupling of halogenated precursors (e.g., 5-bromo-3-iodo-pyridine derivatives) using Pd(PPh₃)₄ or PdCl₂(dppf).
- React 2-amino-5-bromopyridine with ethyl acetoacetate in acetic acid.
- Heat at 120°C for 6 hours to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.
Regioselective Iodination at the 3-Position
Iodination is achieved via electrophilic substitution or directed metalation .
Electrophilic Iodination
- N-Iodosuccinimide (NIS) : Reacts with the pyrrolo[2,3-b]pyridine core in dichloromethane (DCM) at 0°C.
- Iodine monochloride (ICl) : Provides higher regioselectivity in non-polar solvents (e.g., chloroform).
- Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) in DCM.
- Add NIS (1.2 mmol) and FeCl₃ (0.1 mmol).
- Stir at 0°C for 2 hours to yield 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (87% yield).
Directed Ortho-Metalation
- Use LDA (lithium diisopropylamide) to deprotonate the NH group, followed by quenching with iodine.
Ketone Formation via Carbonylative Suzuki-Miyaura Coupling
The ketone bridge is introduced via carbonylative cross-coupling , which directly links the iodinated pyrrolopyridine and 4-(dimethylamino)phenyl groups.
Protocol
- Substrates :
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol).
- 4-(Dimethylamino)phenylboronic acid (1.2 mmol).
- Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%).
- Base: K₂CO₃ (2.0 mmol).
- Solvent: Dioxane/H₂O (4:1).
- CO atmosphere (1 atm), 80°C, 12 hours.
- Yield : 72% after column chromatography (silica gel, ethyl acetate/hexane).
Key data :
| Parameter | Value |
|---|---|
| Reaction time | 12 hours |
| Temperature | 80°C |
| Isolated yield | 72% |
| Purity (HPLC) | >98% |
Alternative Method: Friedel-Crafts Acylation
For substrates resistant to cross-coupling, Friedel-Crafts acylation is employed.
Protocol
- Acyl chloride preparation :
- React 4-(dimethylamino)benzoic acid with oxalyl chloride (2.0 equiv) in DCM.
- Acylation :
- Add 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 mmol) and AlCl₃ (1.5 equiv).
- Stir at 25°C for 6 hours.
- Yield : 65% after recrystallization (ethanol/water).
Limitations : Lower regioselectivity and competing side reactions with electron-rich heterocycles.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Carbonylative Suzuki | 72 | High | Excellent |
| Friedel-Crafts | 65 | Moderate | Moderate |
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-(dimethylamino)phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or aldehydes, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
Methanone, 4-(dimethylamino)phenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of Methanone, 4-(dimethylamino)phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Non-Halogenated Analogues: The 3-iodo substituent in the target compound distinguishes it from non-halogenated derivatives like those in , enabling Suzuki-Miyaura couplings for diversification .
- Aromatic Ketone vs.
- Kinase Selectivity: The target compound’s dimethylamino group may mimic ATP-binding motifs in kinases, similar to RSK2 inhibitors with piperazine substituents .
Kinase Inhibition
The target compound’s pyrrolo[2,3-b]pyridine core aligns with HPK1 inhibitors (e.g., Compound 3-1 in ), where iodine acts as a leaving group for further functionalization. In contrast, RSK2 inhibitors like 2,6-difluoro-4-[4-(4-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenol exhibit IC₅₀ values of 2.0–232.0 nM, suggesting substituent-dependent potency .
Anticancer Potential
Research Findings and Data Tables
Table 2: Comparative Physicochemical Properties
Biological Activity
Methanone, 4-(dimethylamino)phenyl- (CAS No. 864681-27-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C16H14IN3O
- Molecular Weight : 391.206 g/mol
- IUPAC Name : Methanone, 4-(dimethylamino)phenyl-
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Specifically, it is known to act as a modulator of neurotransmitter receptors and may exhibit anticancer properties through the inhibition of specific signaling pathways.
Key Mechanisms:
- Neurotransmitter Modulation : The compound has been shown to interact with NMDA receptors, which are critical for synaptic plasticity and memory function.
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Biological Activity Overview
The following table summarizes the key biological activities associated with Methanone, 4-(dimethylamino)phenyl-:
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuropharmacological Study :
-
Anticancer Efficacy :
- In vitro experiments demonstrated that Methanone effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Reference:
- Antimicrobial Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
